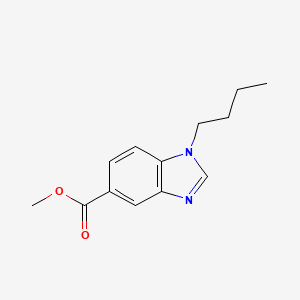

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate

Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The historical development of benzimidazole chemistry traces back to the nineteenth century, when the first synthesis was accomplished by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide, yielding 2,5-dimethylbenzimidazole. This pioneering work established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The early synthetic approach demonstrated the feasibility of constructing the bicyclic benzimidazole framework through cyclization reactions involving appropriately substituted aromatic precursors. Following Hoebrecker's initial discovery, subsequent researchers including Ladenberg and Wundt further refined synthetic methodologies during the 1870s, contributing to the expanding knowledge base of benzimidazole preparation techniques.

The significance of benzimidazole derivatives gained substantial momentum in the 1940s when researchers began to recognize their potential biological activities. In 1944, Woolley published groundbreaking work hypothesizing that benzimidazoles could mimic purine-like structures and evoke biological responses, marking the first systematic investigation into the biological activity of the benzimidazole nucleus. This early recognition of structure-activity relationships laid the groundwork for subsequent pharmaceutical development efforts. The field experienced a transformative period when Brink and Folkers discovered in 1949 that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that certain derivatives possessed vitamin B12-like activity. This discovery catalyzed intense research interest in benzimidazole derivatives and established their importance in biochemical systems.

The systematic development of synthetic methodologies for benzimidazole derivatives accelerated throughout the twentieth century, with researchers developing increasingly sophisticated approaches to access diverse substitution patterns. The most widely employed synthetic strategy involves the condensation of o-phenylenediamine with various carbonyl-containing compounds, including formic acid, aldehydes, carboxylic acids, and their derivatives. The reaction of o-phenylenediamine with formic acid or trimethyl orthoformate represents the classical approach for preparing unsubstituted benzimidazole, following the equation: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH. This fundamental transformation has been extensively modified and optimized to accommodate various substitution patterns and reaction conditions.

| Year | Milestone | Researcher | Significance |

|---|---|---|---|

| 1872 | First benzimidazole synthesis | Hoebrecker | Established basic synthetic methodology |

| 1944 | Biological activity hypothesis | Woolley | Recognized purine-like biological potential |

| 1949 | Vitamin B12 connection | Brink and Folkers | Linked benzimidazoles to essential biochemistry |

| 1950 | Opioid derivative discovery | CIBA Pharmaceutical | Developed etonitazene as opioid agonist |

| 1960 | Proton pump inhibitor discovery | Fort et al. | Established therapeutic applications |

The development of more sophisticated synthetic approaches has enabled access to increasingly complex benzimidazole derivatives with tailored properties. Modern synthetic strategies include metal-catalyzed cyclization reactions, microwave-assisted synthesis, and electrospray-based microdroplet chemistry. The microdroplet synthesis approach represents a particularly innovative development, utilizing electrostatically charged microdroplets to accelerate reaction rates by orders of magnitude compared to bulk solution reactions. This methodology involves the reaction of 1,2-aromatic diamines with carboxylic acids in charged microdroplets, providing a metal-free route to benzimidazole derivatives under ambient conditions. The extraordinary acceleration observed in microdroplet reactions has been attributed to the unique chemical environment at the droplet interface, where enhanced acidity allows carboxylic acids to function as carbon-centered electrophiles.

Properties

IUPAC Name |

methyl 1-butylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGYDWBVCLBXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzodiazole-5-carboxylate Intermediate

The benzodiazole core with a carboxylate group is typically synthesized via condensation reactions involving ortho-phenylenediamine derivatives and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). Esterification can be performed either before or after ring closure, depending on the synthetic route.

A representative approach involves:

- Starting from 4-fluoro-3-nitrobenzoic acid, which undergoes esterification to form the methyl ester.

- Subsequent nucleophilic aromatic substitution and reduction steps yield the ortho-phenylenediamine intermediate.

- Cyclization under acidic conditions forms the benzodiazole ring, preserving the methyl ester functionality at the 5-position.

N-Butylation of Benzodiazole

N-alkylation of benzodiazoles is commonly achieved by reacting the benzodiazole intermediate with an alkyl halide (e.g., 1-bromobutane) in the presence of a base and an aprotic polar solvent.

A patent describing a closely related compound, 2-butyl-1,2-benzisothiazole-3-ketone, provides insights transferable to benzodiazole N-alkylation:

- The benzodiazole salt is generated by reacting the compound with an alkali such as sodium hydroxide or potassium carbonate in water at 60-65 °C for 15-25 minutes.

- The alkali metal salt is then reacted with 1-bromobutane in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 75-85 °C for 3-15 hours.

- The reaction mixture is filtered, and the product is isolated by vacuum distillation or crystallization, yielding the N-butylated product with high purity (HPLC >96%) and yields around 74-76%.

Though this example is for benzisothiazole, the reaction conditions and strategy are applicable for benzodiazole N-alkylation due to similar nucleophilicity and ring stability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzodiazole precursor + alkali (NaOH, K2CO3) | 60-65 | 0.25-0.5 | Water | ~80 | Formation of alkali metal salt |

| 2 | Alkali metal salt + 1-bromobutane | 75-85 | 3-15 | DMF, DMSO, THF | 74-76 | N-alkylation, followed by filtration and distillation |

Purification and Characterization

- After completion of the N-alkylation, the reaction mixture is filtered to remove inorganic salts.

- The filtrate is subjected to vacuum distillation to recover the product.

- Crystallization from suitable solvents may be employed to enhance purity.

- Analytical methods such as High-Performance Liquid Chromatography (HPLC) confirm product purity (>96%).

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.

Research Findings and Comparative Analysis

- The use of aprotic polar solvents like DMF and DMSO is critical for efficient N-alkylation, providing good solubility of reactants and stabilizing the alkali metal salt intermediate.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

- Alkali choice affects yield and reaction rate; sodium hydroxide and potassium carbonate are preferred for their availability and effectiveness.

- The method avoids harsh conditions and uses relatively inexpensive reagents, making it suitable for scale-up.

Summary Table of Preparation Methods

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

(a) Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate (WZ-9325)

- Key Difference : Ethyl ester instead of methyl.

- Impact: The ethyl group increases molecular weight (MW: ~242.28 vs.

- Purity : 98%, comparable to the methyl analog .

(b) Methyl 1-propyl-1,3-benzodiazole-5-carboxylate

- Key Difference : Propyl (C3) vs. butyl (C4) at the 1-position.

(c) Methyl 1-benzyl-1,3-benzodiazole-5-carboxylate

- Key Difference : Benzyl (aromatic) vs. butyl (aliphatic) at the 1-position.

- MW increases to 280.32, and density rises to ~1.2 g/cm³ .

Substituent Variations at Other Positions

(a) Methyl 7-bromo-1-butyl-1,3-benzodiazole-5-carboxylate

- Key Difference : Bromine at the 7-position.

- Impact : Bromine increases MW (297.15 vs. 228.28) and polarizability, altering electronic properties (e.g., Hammett σ+ effect). Boiling point rises to 403.0°C (predicted) .

- Applications : Halogenation often enhances binding affinity in drug-receptor interactions .

(b) Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate

Functional Group Modifications

(a) Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

- Key Difference : 2-Oxo group introduces a ketone.

- MW: 234.25 g/mol, with lower lipophilicity (logP ~1.8 vs. ~2.5 for methyl butyl analog) .

(b) Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride

- Key Difference : Partially saturated benzodiazole ring.

- Impact : Reduced aromaticity alters electronic properties and conformational flexibility. MW: 216.24 g/mol, with a density of ~1.2 g/cm³ .

Biological Activity

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzodiazoles. The presence of the butyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes. This structural feature is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : The compound may also modulate receptor activity, leading to various downstream biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in cancer research. Studies have indicated its potential to induce apoptosis in cancer cells through various pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death.

Research Findings

Recent investigations into the pharmacological properties of this compound have provided insights into its bioactivity:

- Cytotoxicity : In vitro studies using human liver cell lines (HepG2) demonstrated low cytotoxicity (IC50 > 100 μM), suggesting a favorable safety profile for further development .

- Bioavailability : The lipophilic nature of the compound enhances its potential for absorption and distribution within biological systems.

Q & A

Q. Example SAR Table :

| Compound | Substituent | Antitumor Activity (IC₅₀, μM) |

|---|---|---|

| This compound | Butyl | 12.5 |

| Ethyl 1-propyl analog | Propyl | 8.7 |

| Unsubstituted benzodiazole | H | >50 |

Such comparisons highlight the butyl group’s role in enhancing activity .

Advanced: What computational methods are used to study interactions with biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding with the carboxylate group.

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes in water or ionic liquids (e.g., 100 ns simulations with GROMACS).

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify reactive sites .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.

- Light sensitivity : Protect from UV exposure using amber vials.

- Solubility : Dissolve in DMSO (for biological assays) or chloroform (for synthetic work). Stability in DMSO is typically >6 months at –20°C .

Advanced: How to design derivatives to enhance bioavailability?

Answer:

- Ester hydrolysis : Replace methyl ester with amides or carboxylic acids to improve solubility.

- Butyl chain modification : Introduce polar groups (e.g., hydroxyls) or shorten the chain to reduce logP.

- Prodrug strategies : Mask the carboxylate as a pivaloyloxymethyl ester for passive diffusion.

Validate via LogD₇.₄ measurements (target 1–3) and Caco-2 permeability assays .

Advanced: How to troubleshoot low yields in the benzodiazole ring formation?

Answer:

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 1–2 hrs at 150°C.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins. Acute toxicity (oral LD₅₀ >500 mg/kg in rats) suggests moderate hazard .

Advanced: How to validate crystallographic data for publication?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.